molecular formula C19H20N2O2 B5066223 N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5066223
M. Wt: 308.4 g/mol
InChI Key: FTOURDOCVDXWIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxamide group, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Target of Action

The compound N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as Oprea1_193248, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .

Mode of Action

Oprea1_193248 acts as an agonist to its primary targets. It interacts with the alpha-adrenergic system and octopamine receptors, leading to their activation . This interaction inhibits the synthesis of monoamine oxidases and prostaglandins . The inhibition of these enzymes and compounds results in overexcitation, which can lead to paralysis and death in insects .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . The inhibition of prostaglandin synthesis disrupts the production of these lipid compounds, which play key roles in inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation

Result of Action

The molecular and cellular effects of Oprea1_193248’s action are primarily due to its interaction with its targets and the resulting changes in biochemical pathways. The overexcitation caused by the compound can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation of dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oprea1_193248. For example, the compound’s effectiveness can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with a suitable keto acid or ester, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or hydroxylated products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares a similar aromatic structure but lacks the pyrrolidine ring.

    2,4-dimethylphenyl isocyanate: Contains the same aromatic ring but with an isocyanate group instead of the carboxamide group.

    N-(2,4-dimethylphenyl)-N’-methylthiourea: Similar aromatic substitution but with a thiourea group.

Uniqueness

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-17(14(2)10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h3-10,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOURDOCVDXWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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